7-Chloro-6-methoxybenzo[d]thiazole
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Overview
Description
7-Chloro-6-methoxybenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6-methoxybenzothiazole with suitable reagents under controlled conditions. For example, the use of N-bromosuccinimide in 1-methyl-2-pyrrolidinone at elevated temperatures can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic structure and reactivity.
Common Reagents and Conditions:
N-bromosuccinimide: Used for bromination reactions.
Sodium hydride: Employed in deprotonation reactions to form reactive intermediates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination can yield 7-bromo-6-methoxybenzo[d]thiazole .
Scientific Research Applications
7-Chloro-6-methoxybenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers utilize this compound to study its interactions with biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
7-Bromo-6-methoxybenzo[d]thiazole: Similar in structure but with a bromine atom instead of chlorine.
6-Methoxybenzo[d]thiazole: Lacks the chlorine substituent, resulting in different reactivity and applications.
Uniqueness: 7-Chloro-6-methoxybenzo[d]thiazole is unique due to the presence of both chlorine and methoxy groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H6ClNOS |
---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
7-chloro-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-3-2-5-8(7(6)9)12-4-10-5/h2-4H,1H3 |
InChI Key |
SLYCMJSAKFAISX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CS2)Cl |
Origin of Product |
United States |
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